![molecular formula C29H28N4O4 B2369196 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea CAS No. 1189934-32-4](/img/structure/B2369196.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- CAS Number : 1360540-81-3
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the morpholino and quinoline moieties suggests potential interactions with multiple receptors and enzymes involved in cellular signaling pathways.
Biological Activity Overview
-
Antitumor Activity :
- Recent studies indicate that compounds similar to this structure exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. For instance, a related compound demonstrated an IC50 value of 21.6 μM against MDA-MB-231 cells, indicating potent antitumor activity .
-
Anti-inflammatory Effects :
- Compounds containing the quinoline structure have shown promising anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that the compound may modulate immune responses effectively.
- Antimicrobial Properties :
Case Study 1: Antitumor Efficacy
A study investigated a series of derivatives based on the quinoline framework, revealing that modifications to the morpholino group significantly enhanced cytotoxicity against cancer cell lines. The most effective derivative achieved an IC50 of 15 μM against A549 cells .
Case Study 2: Anti-inflammatory Mechanisms
In another study, derivatives were evaluated for their ability to inhibit the NF-kB pathway, a critical regulator of inflammation. The compound exhibited significant inhibition at concentrations as low as 10 μM, highlighting its potential as an anti-inflammatory agent .
Data Table: Biological Activities
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Anticancer Activity
Research has indicated that compounds containing the dihydrobenzo[b][1,4]dioxin structure can act as potent inhibitors of various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme involved in DNA repair. In vitro studies have shown that modifications of the dihydrobenzo[b][1,4]dioxin scaffold can yield compounds with significant anticancer properties (IC50 values in the low micromolar range) .
2. Dopamine Receptor Modulation
The compound has also been investigated for its potential as a selective antagonist of dopamine D4 receptors. Studies have demonstrated that certain analogs exhibit over 1,100-fold selectivity for D4 receptors compared to D2 and D3 receptors, suggesting possible applications in neuropharmacology and the treatment of disorders like schizophrenia .
Synthesis and Structural Modifications
The synthesis of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea involves multiple steps including the formation of key intermediates through reactions such as Knoevenagel condensation and amide bond formation. The structural complexity allows for various modifications that can enhance biological activity or selectivity .
Case Studies
Case Study 1: PARP Inhibition
A study focused on synthesizing derivatives of dihydrobenzo[b][1,4]dioxin reported on the identification of compounds with notable PARP inhibitory activity. One lead compound demonstrated an IC50 value of 0.082 μM, indicating its potential as a therapeutic agent in cancer treatment .
Case Study 2: D4 Receptor Imaging
Another research effort highlighted the use of a modified form of the compound as a radioligand for positron emission tomography (PET) imaging of D4 receptors in the brain. This application underscores the compound's relevance in both therapeutic and diagnostic contexts within neuropharmacology .
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-19-2-4-20(5-3-19)25-18-26(33-10-12-35-13-11-33)23-16-21(6-8-24(23)32-25)30-29(34)31-22-7-9-27-28(17-22)37-15-14-36-27/h2-9,16-18H,10-15H2,1H3,(H2,30,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZUVWHBGQJZDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCCO5)C(=C2)N6CCOCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.